2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated phenoxy group, a pyridinyl group, and a benzoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The chlorinated phenoxy group can be synthesized through the chlorination of 3,5-dimethylphenol using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzoxazole: The benzoxazole moiety can be introduced through a nucleophilic substitution reaction, where the phenoxy intermediate reacts with a benzoxazole derivative under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide: Lacks the dimethyl groups on the phenoxy ring.
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl)acetamide: Lacks the benzoxazole moiety.
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,3-benzoxazol-5-yl)acetamide: Lacks the pyridinyl group.
Uniqueness
The presence of both the pyridinyl and benzoxazolyl groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide makes it unique compared to similar compounds. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-13-8-17(9-14(2)21(13)23)28-12-20(27)25-16-5-6-19-18(10-16)26-22(29-19)15-4-3-7-24-11-15/h3-11H,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWKFQJGSTUBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387104 |
Source
|
Record name | 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6031-88-5 |
Source
|
Record name | 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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